Testosterone butyrate

Description

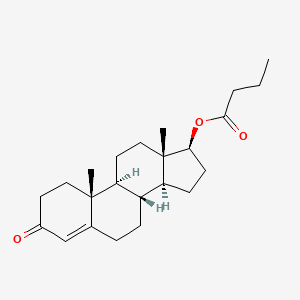

Structure

3D Structure

Properties

CAS No. |

3410-54-6 |

|---|---|

Molecular Formula |

C23H34O3 |

Molecular Weight |

358.5 g/mol |

IUPAC Name |

[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] butanoate |

InChI |

InChI=1S/C23H34O3/c1-4-5-21(25)26-20-9-8-18-17-7-6-15-14-16(24)10-12-22(15,2)19(17)11-13-23(18,20)3/h14,17-20H,4-13H2,1-3H3/t17-,18-,19-,20-,22-,23-/m0/s1 |

InChI Key |

OMPTUWYLCDEFSJ-WAUHAFJUSA-N |

Isomeric SMILES |

CCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C |

Canonical SMILES |

CCCC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C |

Origin of Product |

United States |

Chemical Synthesis and Analytical Characterization of Testosterone Butyrate

Methodologies for Esterification of Testosterone (B1683101) (General Principles)

The synthesis of testosterone esters, including testosterone butyrate (B1204436), is achieved through the esterification of the 17β-hydroxyl group of the testosterone molecule. semanticscholar.org This chemical modification is crucial for altering properties such as solubility and release kinetics. biotech-asia.org

Classical methods for this acylation process often involve the use of activated carboxylic acid derivatives, such as acyl chlorides (e.g., butanoyl chloride for testosterone butyrate) or acid anhydrides. semanticscholar.org These reactions are typically conducted in the presence of basic amines like pyridine, triethylamine (B128534) (Et3N), or 4-(dimethylamino)pyridine (DMAP), which act as catalysts and acid scavengers. semanticscholar.org A common procedure involves dissolving testosterone in a dry solvent like dichloromethane, adding the amine catalysts, cooling the mixture, and then adding the acyl chloride dropwise. semanticscholar.org

More contemporary and environmentally conscious approaches have been developed to improve efficiency and reduce hazardous waste. semanticscholar.org One such innovative method utilizes a recyclable, heterogeneous polymer-supported tosylic acid catalyst under solvent-free conditions, accelerated by microwave irradiation. semanticscholar.org This green chemistry approach has been shown to complete the reaction in minutes, offering high yields without the need for extensive work-up procedures. semanticscholar.org

Structural Elucidation and Stereochemical Considerations

The definitive structure of this compound is (17β)-17-(butanoyloxy)androst-4-en-3-one. ncats.io The core of the molecule is the androstane (B1237026) skeleton, a tetracyclic hydrocarbon structure characteristic of all steroids. uomustansiriyah.edu.iq Testosterone itself is a 19-carbon steroid featuring a ketone group at the C-3 position and a hydroxyl group at the C-17 position. uomustansiriyah.edu.iqwikipedia.org In this compound, this 17β-hydroxyl group is esterified with butanoic acid. wikipedia.org

The stereochemistry of the molecule is complex and critical to its biological function. The steroid nucleus contains six defined stereocenters, leading to a specific three-dimensional conformation. nih.govncats.io The designation "(17β)" indicates that the butyrate ester group at the C-17 position is oriented "above" the plane of the steroid ring system, which is the same orientation as the hydroxyl group in the parent testosterone molecule. This specific spatial arrangement is essential for its interaction with biological targets. The complete stereochemical configuration is captured in its InChI (International Chemical Identifier) and SMILES (Simplified Molecular-Input Line-Entry System) notations. wikipedia.orgnih.gov

Advanced Analytical Strategies for Compound Verification in Preclinical Research

Verifying the identity and purity of this compound in preclinical research settings requires sophisticated analytical techniques capable of handling complex matrices and distinguishing between closely related steroid structures.

Chromatography is the cornerstone of androgen ester analysis, providing the necessary separation for accurate identification and quantification.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of testosterone esters in bulk materials and pharmaceutical formulations. biotech-asia.orgnih.gov Reverse-phase HPLC methods are common, typically employing a C8 or C18 column. nih.govtransharmreduction.org The mobile phase often consists of a mixture of organic solvents like methanol (B129727) or acetonitrile (B52724) and water, sometimes with additives like tetrahydrofuran (B95107) to optimize separation. nih.govnih.gov Detection is commonly achieved using an ultraviolet (UV) detector, with a wavelength set around 240 nm, corresponding to the chromophore in the testosterone A-ring. nih.govtransharmreduction.org The robustness of HPLC methods makes them suitable for routine quality control and impurity profiling. transharmreduction.org

Table 2: Example of HPLC Parameters for Testosterone Ester Analysis

| Parameter | Description | Source |

|---|---|---|

| Column | Microparticulate silica (B1680970) with chemically bonded hydrocarbon phase (e.g., C18, 5 µm) | nih.gov |

| Mobile Phase | Methanol-tetrahydrofuran-water (57:11:32 v/v/v) or Acetonitrile/water gradients | nih.govwaters.com |

| Flow Rate | Typically 1.0-1.5 mL/min | waters.com |

| Detection | UV at 240 nm | nih.govtransharmreduction.org |

| Column Temperature | Controlled, e.g., 35°C | transharmreduction.org |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and highly sensitive technique, particularly prevalent in doping analysis for detecting androgenic anabolic steroids and their esters in biological samples like hair and plasma. researchgate.netdshs-koeln.de Prior to analysis, testosterone esters are often chemically modified through derivatization—for example, by creating trimethylsilyl (B98337) (TMS) ethers—to increase their volatility and improve their chromatographic behavior. dshs-koeln.de The separation is performed on a capillary column (e.g., HP5-MS), and the GC system is coupled to a mass spectrometer for detection. unb.br The combination of the retention time from the GC and the mass spectrum from the MS provides a high degree of specificity and confidence in compound identification. waters.com

Table 3: Example of GC-MS Parameters for Testosterone Ester Analysis

| Parameter | Description | Source |

|---|---|---|

| Column | Capillary column (e.g., Ohio Valley OV or HP5-MS) | unb.brwaters.com |

| Carrier Gas | Helium at a constant flow rate (e.g., 1.0 mL/min) | waters.com |

| Injection Mode | Splitless | waters.com |

| Temperature Program | Ramped temperature program (e.g., 150°C to 295°C) | waters.com |

| Derivatization | Often required (e.g., TMS derivatives) | dshs-koeln.de |

Mass spectrometry (MS) is an indispensable tool for the structural confirmation of testosterone esters. When coupled with a chromatographic separation technique (LC-MS or GC-MS), it provides definitive identification based on the mass-to-charge ratio (m/z) of the molecule and its fragments. uniroma1.it

Under electrospray ionization (ESI), a soft ionization technique often used with LC-MS, testosterone esters typically produce a prominent protonated molecular ion [MH]+. nih.gov Tandem mass spectrometry (MS/MS) can be used to induce fragmentation of this parent ion in a collision cell. nih.gov The resulting fragment ions are characteristic of the compound's structure and can be used for highly selective detection, a method known as multiple reaction monitoring (MRM). waters.comshimadzu-webapp.eu For instance, in the analysis of various testosterone esters, common fragment ions at m/z 112 and m/z 124 have been reported, which are useful for screening. sobraf.org

In GC-MS, electron ionization (EI) is commonly used, which imparts more energy and results in more extensive fragmentation compared to ESI. The resulting mass spectrum serves as a molecular "fingerprint." dshs-koeln.de For even greater sensitivity and selectivity, especially for detecting trace amounts in complex matrices, GC coupled with tandem mass spectrometry (GC-MS/MS) with chemical ionization (CI) can be employed. nih.gov This technique has proven to be ultra-sensitive, with limits of detection in the picogram-per-milliliter range for testosterone esters in plasma. nih.gov

Table 4: Compound Names Mentioned in this Article

| Compound Name |

|---|

| 4-(dimethylamino)pyridine (DMAP) |

| Acetonitrile |

| Androstane |

| Butanoic acid |

| Dichloromethane |

| Estradiol |

| Methanol |

| Pyridine |

| Tetrahydrofuran |

| Testosterone |

| Testosterone acetate |

| Testosterone butanoate |

| This compound |

| Testosterone decanoate |

| Testosterone isocaproate |

| Testosterone phenylpropionate |

| Testosterone propionate (B1217596) |

| Testosterone valerate |

Preclinical Pharmacological Investigations of Testosterone Butyrate Hypothetical and Comparative Analysis

Anticipated Pharmacokinetic Profile in Non-Human Animal Models (Based on Ester Characteristics)

The pharmacokinetic profile of a testosterone (B1683101) ester is critically influenced by the length and lipophilicity of its ester side chain. This chain dictates the rate of absorption from the injection site and its subsequent release into the systemic circulation.

Following intramuscular or subcutaneous administration in an oil vehicle, testosterone esters are slowly absorbed into the circulation. The rate of release is generally inversely proportional to the length of the ester chain; longer esters are more lipophilic and are released more slowly from the injection depot. unige.ch

Testosterone butyrate (B1204436), with a four-carbon ester chain, is expected to have a shorter pharmacokinetic half-life compared to long-chain esters like enanthate (seven carbons) or cypionate (eight carbons), but longer than the very short-chain propionate (B1217596) (three carbons). unige.chbenthamopen.com Studies in animal models such as rats and monkeys have demonstrated this principle. For instance, after intramuscular injection in monkeys, testosterone propionate reaches peak concentration in about 3 hours, whereas testosterone enanthate peaks around 12 hours. benthamopen.com

Based on these established relationships, the pharmacokinetic profile of testosterone butyrate in a non-human primate model can be anticipated to fall between that of testosterone propionate and testosterone enanthate. It would likely provide a more sustained release than propionate, which requires frequent administration, but would not have the extended duration of action seen with enanthate or undecanoate. unige.chnih.gov In rats, testosterone propionate administration leads to a short-lived increase in serum testosterone, with levels declining significantly by 14 days post-injection. nih.gov Conversely, testosterone undecanoate can maintain steady levels for several weeks. nih.gov Therefore, this compound would hypothetically offer an intermediate duration of action.

The distribution of testosterone, once released from the ester, is extensive. It is transported in the blood primarily bound to sex hormone-binding globulin (SHBG) and albumin, with only a small fraction (around 2%) remaining as free, biologically active hormone. nih.gov This distribution pattern is consistent across mammalian species, although the specific binding affinities and capacities of plasma proteins can vary. nih.govnih.gov

Table 1: Comparative Pharmacokinetic Parameters of Testosterone Esters in Male Bonnet Monkeys (Intramuscular Administration)

| Testosterone Ester | Ester Chain Length | Time to Peak Concentration (Tmax) | Elimination Half-Life (t½β) |

|---|---|---|---|

| Testosterone Propionate | 3 Carbons | 3.0 hours | 21.9 hours |

| This compound (Hypothetical) | 4 Carbons | Intermediate (e.g., ~4-8 hours) | Intermediate (e.g., ~48-96 hours) |

| Testosterone Enanthate | 7 Carbons | 12.0 hours | 111.4 hours (approx. 4.6 days) |

Data for Propionate and Enanthate adapted from studies in bonnet monkeys benthamopen.com. Values for this compound are hypothetical, extrapolated based on ester chain length principles. unige.ch

The primary and essential step in the biotransformation of this compound is the hydrolysis of its ester bond to liberate free testosterone. scirp.org This reaction is catalyzed by non-specific carboxylesterase enzymes, which are ubiquitously present in plasma, the liver, and other tissues in preclinical animal models. scirp.orgnih.gov

In vitro studies using tissue homogenates and enzyme preparations from species like rats confirm that ester prodrugs are readily hydrolyzed. mdpi.comnih.govsoton.ac.uk For example, studies with testosterone propionate in rat skin homogenates showed it was rapidly degraded to produce testosterone. nih.gov Similarly, testosterone undecanoate is rapidly hydrolyzed in the presence of esterase activity. mdpi.com This enzymatic cleavage is the rate-limiting step for the drug's action, as the ester form itself is inactive. scirp.org The structure of the ester can influence the rate of hydrolysis, but it is generally an efficient process once the prodrug enters the systemic circulation or metabolically active tissues. soton.ac.uk

Once testosterone is released from the butyrate ester, its metabolism and excretion follow the well-established pathways for the endogenous hormone. These pathways are broadly conserved across preclinical species like rats, dogs, and monkeys, though species-specific differences in enzyme activity exist. nih.govmdpi.com

Testosterone can be metabolized via two main routes:

Conversion to Dihydrotestosterone (DHT): In tissues expressing the 5α-reductase enzyme, such as the prostate, testosterone is converted to the more potent androgen, DHT. wikipedia.org There are known species differences in the characteristics of this enzyme. nih.gov

Aromatization to Estradiol: The aromatase enzyme can convert testosterone to estradiol, an estrogen. wikipedia.org

The major elimination pathway involves the reduction of the A-ring and oxidation of the 17-hydroxyl group. The primary metabolites formed are androsterone (B159326) and etiocholanolone. rug.nl These inactive metabolites are then conjugated with glucuronic acid or sulfuric acid in the liver, rendering them water-soluble. wikipedia.org These conjugated metabolites are then primarily excreted in the urine (approximately 90%) with a smaller fraction eliminated in the feces (approximately 6%). wikipedia.org Preclinical studies in rats and dogs confirm that urinary excretion is the main route of elimination for testosterone metabolites. biorxiv.org

Table 2: Major Metabolites of Testosterone in Preclinical Animal Models

| Metabolite | Metabolic Pathway | Biological Activity | Primary Site of Formation |

|---|---|---|---|

| Dihydrotestosterone (DHT) | 5α-Reduction | Potent Androgen | Prostate, Skin, Liver |

| Estradiol | Aromatization | Estrogenic | Fat, Brain, Bone |

| Androsterone | Reduction | Inactive | Liver |

| Etiocholanolone | Reduction | Inactive | Liver |

This table outlines the primary metabolic fates of testosterone following its release from the butyrate ester, as established in various preclinical models. nih.govwikipedia.orgrug.nl

Receptor Binding and Androgen Receptor Activation Studies (In Vitro and In Silico Modeling)

Testosterone esters, including this compound, are considered prodrugs with minimal to no binding affinity for the androgen receptor (AR). nih.govwikipedia.org The bulky ester group at the C17β position sterically hinders the molecule from fitting correctly into the ligand-binding pocket of the AR. nih.gov The biological activity is exerted only after esterase enzymes cleave the butyrate group, releasing testosterone. scirp.org

Free testosterone, along with its more potent metabolite DHT, are the true agonists of the androgen receptor. wikipedia.orgnih.gov Upon binding to the ligand-binding domain of the AR, they induce a conformational change in the receptor protein. mdpi.comoup.com This change facilitates the dissociation of heat shock proteins, receptor dimerization, and translocation into the cell nucleus, where the complex binds to androgen response elements (AREs) on the DNA to modulate gene transcription. mdpi.comoup.com

In silico molecular modeling studies have detailed the specific interactions between testosterone/DHT and key amino acid residues within the AR's ligand-binding cleft, such as Arg752, Asn705, and Thr877, which are crucial for receptor activation. nih.gov Comparative computational studies evaluating the binding energies of various androgens have confirmed that DHT has a higher binding affinity for the AR than testosterone. nih.govacs.org Testosterone esters would not be able to form these critical bonds until hydrolyzed.

Table 3: Relative Binding Affinity (RBA) for the Human Androgen Receptor

| Compound | Relative Binding Affinity (%) | Receptor Activity |

|---|---|---|

| Dihydrotestosterone (DHT) | 100 - 200% | Potent Agonist |

| Testosterone | 100% (Reference) | Agonist |

| Nandrolone | ~100% | Agonist |

| This compound | Negligible | Prodrug (Inactive) |

Relative binding affinities are often expressed in relation to testosterone. DHT typically shows a higher affinity. nih.govnih.govwikipedia.org Ester prodrugs like this compound are known to have negligible affinity until they are converted to testosterone. wikipedia.org

Broader Academic Research on Butyrate Metabolites and Androgen Homeostasis Focus on Short Chain Fatty Acid Butyrate

Gut Microbiota-Derived Butyrate (B1204436) and its Influence on Testicular Function in Preclinical Models

The composition of the gut microbiota is intrinsically linked to host health, and disruptions in this microbial community, known as dysbiosis, can have far-reaching consequences. frontiersin.org Animal models have been instrumental in demonstrating that gut dysbiosis, often induced by factors like a high-fat diet (HFD), can negatively impact testicular function. amegroups.orgnih.gov Conversely, a healthy microbiome, rich in butyrate-producing bacteria, appears to support male reproductive health. mdpi.commdpi.com

Preclinical studies have established a clear link between the composition of the gut microbiota and testicular health. researchgate.net In animal models, diet-induced obesity from a high-fat diet leads to gut dysbiosis, which is associated with impaired male fertility, including reduced sperm count and motility, and an increased rate of sperm malformations. amegroups.orgnih.gov Fecal microbiota transplantation studies have further solidified this connection; transplanting microbiota from HFD-fed mice to healthy mice resulted in reduced spermatogenesis and sperm motility in the recipients. frontiersin.orgfrontiersin.org

The families Lachnospiraceae and Ruminococcaceae are prominent butyrate producers in the gut. mdpi.com Studies have shown that lifestyle factors such as consistent aerobic exercise can boost populations of these butyrate-producing bacteria. mdpi.com In male mice, a greater abundance of butyrate-producing microbes is associated with better testicular function. For instance, colonization of germ-free mice with Clostridium Tyrobutyricum, a bacterium that secretes high levels of butyrate, was shown to restore the integrity of the blood-testis barrier (BTB), a critical structure for protecting developing sperm cells. plos.orgnih.gov This suggests that the presence of butyrate-producing bacteria is crucial for maintaining the structural and functional integrity of the testes.

The gut microbiota plays a significant role in regulating host androgen levels. jnmjournal.org Animal studies indicate that specific bacterial populations can influence circulating testosterone (B1683101). Men with a more diverse gut microbiota, including genera like Ruminococcus, tend to have higher testosterone levels. mdpi.com The gut microbiome can affect androgen metabolism through various mechanisms, including the deglucuronidation of androgens in the intestine, which makes them available for reabsorption into circulation. biorxiv.orgphysiology.org Germ-free mice, which lack a gut microbiota, exhibit very low levels of free androgens in the distal intestine compared to mice with a normal microbiota composition. physiology.org

Butyrate, as a key metabolite of certain gut microbes, has been directly implicated in modulating testosterone levels in several preclinical models. In mouse models of obesity or metabolic stress, butyrate supplementation has been shown to reverse the decline in testicular testosterone levels. amegroups.orgnih.gov For example, in mice with hyperuricemia-induced reproductive damage, treatment with sodium butyrate improved testosterone synthesis. nih.gov Similarly, in mice fed a high-fat diet, which caused a significant decrease in testicular testosterone, the addition of butyrate to the diet restored testosterone levels. amegroups.orgnih.gov Colonizing germ-free mice with the butyrate-producer Clostridium Tyrobutyricum also normalized intratesticular testosterone content. plos.orgnih.gov

The influence of gut microbiota and their metabolites on androgen levels is mediated, in part, by their ability to regulate steroid biosynthesis pathways in the testes. amegroups.org Steroidogenesis is the process by which cholesterol is converted into steroid hormones, including testosterone, through a series of enzymatic steps. plos.org

Metabolomic analyses of testicular tissue from mice have revealed that a high-fat diet significantly alters the metabolic state of the testes, disrupting key pathways including steroid biosynthesis. amegroups.orgnih.gov Butyrate intervention has been shown to restore these metabolic pathways toward a normal state. amegroups.orgnih.gov In HFD-fed mice, butyrate supplementation led to significant changes in metabolites that are enriched in the steroid hormone biosynthesis pathway, such as 22(R)-hydroxycholesterol and 20alpha-hydroxycholesterol. amegroups.org This restoration of the steroid biosynthesis pathway is considered a key mechanism by which butyrate improves sperm quality and increases androgen levels in models of metabolic dysfunction. amegroups.orgnih.gov The gut microbiota can also influence the reabsorption of substrates necessary for steroid synthesis, such as cholesterol, from the intestine, further linking gut health to testicular steroidogenesis. plos.org

Molecular Mechanisms of Butyrate Action on Testis and Androgen Synthesis (In Vitro and Animal Models)

Beyond its role as a gut health modulator, butyrate acts as a signaling molecule with direct effects on testicular cells. Its mechanisms of action include the activation of intracellular signaling cascades and the epigenetic modulation of gene expression, which collectively influence androgen synthesis.

Testosterone production in testicular Leydig cells is primarily controlled by the luteinizing hormone (LH) from the pituitary gland. jst.go.jp LH activates the cyclic AMP (cAMP)/protein kinase A (PKA) signaling pathway, a crucial cascade for stimulating steroidogenesis. jst.go.jpd-nb.info

In-vitro studies using testicular cell lines have demonstrated that butyrate can directly influence this pathway. One study on hyperuricemic male mice and TM3 Leydig cells found that sodium butyrate activated the LH/cAMP/PKA signaling pathway to promote the synthesis of testosterone. nih.govresearchgate.net Other research has also shown that butyrate can elevate intracellular cAMP levels and activate the cAMP-PKA signaling cascade in intestinal cells, suggesting a conserved mechanism that may also be active in testicular cells. nih.gov This activation leads to the transcription of genes encoding steroidogenic enzymes, which are essential for converting cholesterol into testosterone. d-nb.info

Butyrate is a well-documented histone deacetylase (HDAC) inhibitor. mdpi.comresearchgate.netaopwiki.org By inhibiting HDACs, butyrate prevents the removal of acetyl groups from histones, leading to a more open chromatin structure and facilitating gene transcription. researchgate.netnih.gov This epigenetic mechanism is a key way butyrate regulates cellular function, including in the testes.

The effect of butyrate on steroidogenic gene expression appears to be complex and potentially context-dependent. In models of metabolic stress, butyrate appears to promote the expression of genes involved in testosterone synthesis. nih.gov However, a study using a mouse Leydig tumor cell line (MLTC-1) reported that butyrate treatment suppressed dibutyryl-cAMP-stimulated testosterone production. jst.go.jp In this model, butyrate increased the mRNA expression of the steroidogenesis repressor Nr0b1 while decreasing the expression of key steroidogenic enzymes like Cyp11a1 and Hsd3b. jst.go.jp The same study confirmed that butyrate treatment increased histone H3 acetylation, linking its HDAC inhibitory function to these changes in gene expression. jst.go.jp This suggests that butyrate's influence on testosterone production may vary depending on the physiological state of the Leydig cells, potentially acting to restore homeostasis rather than simply maximizing production under all conditions.

Role of Butyrate in Spermatogenesis and Male Reproductive Outcomes in Animal Models

In a study involving boars, dietary fiber supplementation was shown to improve gut microbiota, leading to increased production of short-chain fatty acids (SCFAs), including butyrate. frontiersin.org This was associated with enhanced spermatogenesis and better semen quality. frontiersin.org The researchers hypothesized that butyric acid, a key component of SCFAs, plays a crucial role in regulating male reproduction. frontiersin.org Another study on adult roosters revealed that dietary supplementation with sodium butyrate improved semen volume, sperm motility, and sperm concentration while reducing the rate of abnormal sperm. researchgate.net These positive effects were linked to an enhancement of antioxidant capacity and increased testosterone secretion. frontiersin.orgresearchgate.net

Furthermore, research in suckling goat kids indicated that butyrate supplementation improved the development of the reproductive tract. frontiersin.org In mouse models, exposure to Clostridium tyrobutyricum, a bacterium that produces high levels of butyrate, led to increased serum levels of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), both of which are critical for testicular function. researchgate.net These findings collectively suggest that butyrate, as a key gut microbiota-derived metabolite, plays a significant role in promoting healthy spermatogenesis and improving male reproductive parameters in various animal species.

Butyrate's Role in Modulating Metabolic Stress and its Impact on Androgen Production in Preclinical Systems

High-Fat Diet Induced Spermatogenic Dysfunction and Butyrate Intervention in Animal Models

Obesity induced by a high-fat diet (HFD) is known to negatively impact male fertility, leading to decreased sperm quality and quantity. nih.govresearchgate.netnih.gov Emerging research in animal models highlights the potential of butyrate to counteract these detrimental effects. Studies have shown that a HFD in mice leads to a reduction in sperm count and motility, and an increase in the rate of sperm malformations. nih.govresearchgate.netnih.govresearchgate.net However, the introduction of butyrate into the diet of these mice has been shown to significantly ameliorate these negative sperm indicators. nih.govresearchgate.netnih.govresearchgate.net

Metabolomic analyses of testicular tissue from HFD-fed mice revealed significant alterations in multiple metabolic pathways, including those responsible for steroid and bile acid biosynthesis. nih.govresearchgate.netnih.govamegroups.org Butyrate intervention was found to normalize these metabolic pathways, bringing them closer to the state observed in mice on a normal diet. nih.govresearchgate.netnih.gov This restoration of testicular metabolic homeostasis is believed to be a key mechanism through which butyrate improves sperm quality. nih.gov Specifically, butyrate may enhance sperm quality by restoring the steroid biosynthesis pathway, which can lead to increased androgen levels. amegroups.org

Table 1: Effects of Butyrate Intervention on Sperm Parameters in High-Fat Diet (HFD) Induced Obese Mice

| Parameter | HFD Group | HFD + Butyrate Group | Normal Diet Group |

| Sperm Count | Decreased | Significantly Improved | Normal |

| Sperm Motility | Decreased | Significantly Improved | Normal |

| Sperm Malformation Rate | Increased | Significantly Reduced | Normal |

| Testicular Testosterone Levels | Decreased | Increased | Normal |

Source: Data compiled from multiple preclinical studies. nih.govresearchgate.netnih.gov

Hyperuricemia-Induced Reproductive Impairment and Butyrate Effects in Animal Models

Hyperuricemia, a condition characterized by elevated levels of uric acid in the blood, has been shown to impair spermatogenesis. researchgate.net Animal studies have demonstrated that butyrate can mitigate the negative reproductive consequences of hyperuricemia. In mouse models of hyperuricemia induced by potassium oxonate and uric acid, butyrate administration was found to improve sperm count and motility. researchgate.netresearchgate.net

The detrimental effects of hyperuricemia on male reproduction are linked to decreased testosterone synthesis. researchgate.net Studies have shown that in hyperuricemic mice, there is a reduction in Leydig cells, which are responsible for producing testosterone in the testes. researchgate.net Butyrate treatment was observed to increase the number of Leydig cells and upregulate the expression of proteins involved in the testosterone synthesis pathway, such as the luteinizing hormone receptor (LHR), steroidogenic acute regulatory protein (StAR), and CYP11A1. researchgate.net In vitro experiments using Leydig (TM3) and germ (GC-2) cells further corroborated these findings, showing that butyrate can promote testosterone synthesis by activating the LH/cAMP/PKA signaling pathway. researchgate.netresearchgate.net

Table 2: Impact of Butyrate on Reproductive and Related Parameters in Hyperuricemic Mice

| Parameter | Hyperuricemia (HUA) Group | HUA + Butyrate Group |

| Sperm Count | Decreased | Improved |

| Sperm Motility | Decreased | Improved |

| Testosterone Synthesis | Decreased | Promoted |

| Leydig Cell Number | Reduced | Increased |

| Intestinal Barrier Integrity | Damaged | Protected |

Source: Data compiled from preclinical studies. researchgate.netresearchgate.netnih.gov

Anti-inflammatory and Antioxidant Mechanisms of Butyrate in Reproductive Contexts (Preclinical Studies)

The beneficial effects of butyrate on male reproductive health are underpinned by its potent anti-inflammatory and antioxidant properties. mdpi.comnih.gov Oxidative stress is a significant factor in male infertility, as it can damage sperm cells and impair their function. nih.gov Butyrate has been shown to possess direct antioxidant capabilities. mdpi.com

In various preclinical models, butyrate has demonstrated the ability to reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. mdpi.com It can also modulate the activity of key inflammatory pathways like NF-κB. frontiersin.org By suppressing inflammation, butyrate helps to create a more favorable environment for spermatogenesis and testicular function.

Furthermore, butyrate enhances the body's own antioxidant defenses. frontiersin.orgresearchgate.net For instance, in roosters, dietary sodium butyrate was found to enhance the activity of antioxidant enzymes. researchgate.net This increased antioxidant capacity helps to protect reproductive cells from damage caused by reactive oxygen species (ROS). nih.gov The anti-inflammatory and antioxidant actions of butyrate are crucial for mitigating the negative impacts of metabolic stressors like high-fat diets and hyperuricemia on the male reproductive system. mdpi.comnih.gov

Future Research Directions for Androgen Esters and Butyrate Androgen Interplay

Elucidation of Specific Molecular Mechanisms of Butyrate's Influence on Testicular Function

The short-chain fatty acid butyrate (B1204436), a product of gut microbial fermentation, has demonstrated a complex and sometimes contradictory influence on testicular function. This duality necessitates further research to delineate its precise molecular mechanisms.

Histone Deacetylase (HDAC) Inhibition: Butyrate is a known inhibitor of histone deacetylases (HDACs). One study observed that butyrate treatment in a mouse Leydig tumor cell line led to increased histone H3 acetylation. jst.go.jp This epigenetic modification was associated with a decrease in the expression of key steroidogenic enzymes like Cyp11a1 and Hsd3b, and an increase in the steroidogenesis repressor Nr0b1, ultimately suppressing testosterone (B1683101) production. jst.go.jp Future research should aim to identify the specific classes of HDACs targeted by butyrate in testicular cells and map the downstream changes in the transcriptome and proteome that lead to altered steroidogenesis. Understanding these epigenetic regulatory networks is crucial.

G Protein-Coupled Receptor (GPCR) Signaling: Butyrate can also act as a signaling molecule by activating G protein-coupled receptors, such as GPR41 and GPR43. nih.govamegroups.org The role of these receptors in Leydig and Sertoli cells is not well understood. It is critical to investigate whether butyrate's effects on testicular function are mediated through these receptors, and if so, to trace the subsequent intracellular signaling cascades. This could involve studying changes in cyclic AMP (cAMP) levels and the activation of protein kinase A (PKA), a pathway known to be central to luteinizing hormone (LH)-stimulated testosterone production. jst.go.jpresearchgate.net One study in a hyperuricemic mouse model found that sodium butyrate activated the LH/cAMP/PKA signaling pathway in TM3 Leydig cells, promoting testosterone synthesis. researchgate.net Clarifying the context in which butyrate stimulates versus suppresses this pathway is a key future objective.

Context-Dependent Effects: Research indicates that butyrate's influence may be highly dependent on the metabolic state. In mouse models of high-fat diet (HFD)-induced obesity, butyrate supplementation has been shown to restore testicular metabolic balance, improve steroid biosynthesis pathways, and increase androgen levels. nih.govamegroups.orgresearchgate.netnih.gov This contrasts with findings of testosterone suppression in standard cell line models. jst.go.jp Future studies must investigate how systemic metabolic conditions (e.g., obesity, inflammation, insulin (B600854) resistance) alter the response of testicular cells to butyrate. Metabolomic analyses of testicular tissue following butyrate administration in different disease models could reveal how butyrate modulates substrate availability for steroidogenesis. nih.govamegroups.orgresearchgate.netnih.gov

| Study Context | Key Findings | Proposed Mechanism | Reference |

|---|---|---|---|

| Mouse Leydig Tumor Cell Line (MLTC-1) | Suppressed cAMP-stimulated testosterone production. | HDAC inhibition; increased Nr0b1 (repressor) expression; decreased Cyp11a1 and Hsd3b (steroidogenic enzymes) expression. | jst.go.jp |

| High-Fat Diet Mouse Model | Restored sperm quality and increased testosterone levels. Normalized steroid and bile acid biosynthesis pathways. | Activation of GPR41/43; HDAC inhibition; restoration of metabolic homeostasis. | nih.govamegroups.org |

| Hyperuricemic Mouse Model | Improved sperm count, motility, and testosterone synthesis. | Activation of the LH/cAMP/PKA signaling pathway. | researchgate.net |

Exploration of Novel Androgen Ester Formulations and Delivery Systems (General Research)

The therapeutic application of androgens has been historically limited by the poor oral bioavailability and short half-life of native testosterone. While androgen esters have improved pharmacokinetic profiles, research continues to seek more stable, patient-friendly, and efficient delivery methods.

Long-Acting Injectable Esters: Intramuscular injections of testosterone esters like cypionate and enanthate are widely used but can produce undesirable fluctuations in serum testosterone levels, impacting mood and energy. nih.govthebiostation.comtransformyou.com Testosterone undecanoate, a longer-acting ester, offers a more stable profile with less frequent administration. nih.govtransformyou.comdefymedical.com Future research should focus on developing even longer-acting esters or novel vehicle technologies (e.g., microspheres, in situ forming implants) that can provide steady-state testosterone levels for several months, further improving patient convenience and adherence.

Oral Delivery Systems: The development of oral testosterone formulations has been challenging due to extensive first-pass hepatic metabolism. oup.com Newer formulations of oral testosterone undecanoate (e.g., JATENZO®, TLANDO) utilize a self-emulsifying drug delivery system (SEDDS) that promotes lymphatic absorption, bypassing the liver. oup.comresearchgate.netoup.comnih.govnih.gov Research into solid SEDDS (S-SEDDS) is ongoing to improve the stability and bioavailability of oral testosterone undecanoate. nih.govresearchgate.netingentaconnect.com Future exploration in this area could involve optimizing lipid-based formulations to enhance lymphatic uptake consistency and reduce variability related to food intake. researchgate.netnih.gov

Transdermal Delivery Systems: Transdermal patches (e.g., Androderm®) and gels provide non-invasive delivery, mimicking natural circadian rhythms. nih.govjohnshopkins.edutandfonline.com However, they can be limited by skin irritation and the potential for transference to others. johnshopkins.edumdpi.com Future research should focus on developing novel transdermal technologies with improved skin compatibility and permeation enhancers. mdpi.comnih.gov The use of nanocarriers, such as liposomes and nanostructured lipid carriers, could enhance skin penetration and provide more controlled release, potentially reducing skin reactions and improving efficacy. mdpi.com

| Delivery System | Examples | Advantages | Areas for Future Research | Reference |

|---|---|---|---|---|

| Injectable Esters (Long-Acting) | Testosterone Undecanoate (Nebido®, Aveed®) | Infrequent administration, stable pharmacokinetics. | Development of esters with even longer duration; novel depot technologies. | nih.govtransformyou.comdefymedical.com |

| Oral Formulations (Lymphatic Absorption) | Testosterone Undecanoate (JATENZO®, TLANDO) | Convenience of oral administration, avoids first-pass metabolism. | Improving consistency of absorption, reducing food-effect variability, enhancing solid SEDDS technology. | oup.comresearchgate.netnih.gov |

| Transdermal Systems | Patches (Androderm®), Gels | Non-invasive, mimics circadian rhythm. | Improving skin adhesion and tolerance, developing advanced permeation enhancers, exploring nanocarrier-based gels. | nih.govjohnshopkins.edunih.gov |

Development and Application of Advanced Preclinical Models for Studying Androgen and Metabolite Interactions

To accurately study the complex interactions between androgens, their esters, and metabolites like butyrate, researchers must move beyond traditional 2D cell cultures and animal models that may not fully recapitulate human physiology.

Testicular Organoids: Three-dimensional (3D) testicular organoids, generated from primary testicular cells or pluripotent stem cells, are a promising in vitro model. thno.orgoup.comnih.gov These structures can replicate the cellular architecture of the testis, including tubule-like formations, and demonstrate key functions like steroidogenesis in response to stimuli. thno.orgoup.comresearchgate.net They provide a platform to study cell-cell interactions, testicular development, and the effects of compounds on endocrine function in a human-relevant context. nih.govoup.comresearchgate.net Future development should focus on standardizing culture protocols and achieving more complete spermatogenesis in vitro, which would create an unparalleled model for studying how androgens and metabolites directly impact germ cell development and fertility.

Humanized Mouse Models: Standard mouse models have limitations, as murine androgen physiology and the mouse androgen receptor (AR) differ from humans. urotoday.com "Humanized" mouse models, in which the mouse AR gene is replaced with human AR variants, allow for the direct in vivo study of how human-specific AR polymorphisms affect physiology and disease, such as prostate cancer. nih.gov Other models involve engrafting human cancer cells and hematopoietic stem cells into immunocompromised mice to study therapies in the context of a human-like immune system. urotoday.com Future directions include creating more sophisticated humanized models to investigate a wider range of androgen-dependent diseases and to test therapies targeted specifically to the human AR. nih.govnih.gov

CRISPR-Based Models: CRISPR-Cas9 gene-editing technology enables the rapid and precise creation of preclinical models with specific genetic modifications. news-medical.netcrisprmedicinenews.com In the context of androgen research, CRISPR has been used to introduce mutations into prostate cancer-related genes in mice, creating advanced models to study tumor progression, metastasis, and response to androgen-targeted therapies. news-medical.netcrisprmedicinenews.comurotoday.comnih.gov Future applications could involve using CRISPR to specifically edit genes within testicular organoids or humanized mice to dissect the roles of individual enzymes, receptors, and signaling proteins in the androgen and butyrate pathways. This would allow for a highly targeted investigation of molecular interactions.

Q & A

Q. What are the primary synthesis routes for testosterone butyrate in microbial systems, and how do experimental parameters influence yield?

this compound synthesis can be approached via microbial co-cultures engineered to produce testosterone and butyrate precursors. For example, E. coli strains modified to divert metabolic pathways toward butyryl-CoA (for butyrate) and steroidogenic pathways (for testosterone) can be co-cultured. Key parameters include pH (optimal at 5.8 for butyrate production), inoculation ratios (e.g., 1:4 for butyrate:butanol strains), and fermentation volume (e.g., 15 mL M9Y medium in tube experiments). Lipase enzymes (e.g., LCS) are critical for esterification .

Q. Which analytical methods are validated for quantifying this compound and its intermediates in fermentation systems?

Gas chromatography-mass spectrometry (GC-MS) with a DB-5 ms column (30 m length, 0.25 mm ID) is recommended for quantifying butyrate, testosterone, and their ester derivatives. Helium carrier gas (1 mL/min flow rate), electron impact ionization (70 eV), and temperature gradients (100–250°C at 20°C/min) ensure separation. UV spectrophotometry (OD600) and HPLC (e.g., Agilent 1260 with HPX-87H column) are used for biomass and glucose monitoring .

Q. How do pH and oxygenation conditions affect the stability of this compound in bioreactor systems?

this compound stability is pH-dependent due to hydrolysis risks. In E. coli co-cultures, pH <5.5 inhibits microbial growth, while pH 5.8 optimizes butyrate and testosterone precursor synthesis. Oxygenation must balance butanol (anaerobic) and butyrate (microaerobic) production pathways. Two-phase fermentation (aqueous-organic, e.g., hexadecane) minimizes ester hydrolysis .

Advanced Research Questions

Q. What genetic engineering strategies improve butyrate flux in microbial consortia for this compound production?

Blocking competing pathways (e.g., deleting adhE2 to reduce butanol synthesis) and overexpressing thioesterases (yciAh, tesB) or butyrate kinase (buk) enhances butyrate yield. CRISPR/Cas9-mediated chromosomal integration of codon-optimized genes (e.g., yciAh from Haemophilus influenzae) avoids plasmid instability. Strain fitness must be monitored via growth curves and metabolite profiling .

Q. How can researchers resolve contradictions in this compound bioactivity studies, particularly in hormone-sensitive cancers?

Discrepancies arise from assay specificity (e.g., testosterone receptor vs. butyrate HDAC inhibition) and model systems (in vitro vs. in vivo). Use RNA-seq to map transcriptional changes and isotopic tracers (e.g., ¹³C-butyrate) to track metabolic incorporation. Critical evaluation of study design (e.g., randomized controls, blinding) is essential, as highlighted in testosterone literature critiques .

Q. What co-culture design principles maximize this compound titers in scalable bioreactors?

A "diamond-shaped" consortium with shared upstream pathways (e.g., glucose→butyryl-CoA) and divergent downstream steps (testosterone synthesis vs. butyrate esterification) minimizes metabolic competition. Dynamic population control via quorum sensing or pH-stat feeding maintains strain ratios. Computational modeling (e.g., flux balance analysis) predicts optimal oxygen transfer rates and nutrient gradients .

Methodological Challenges

Q. How should researchers address low solubility of this compound in aqueous fermentation media?

Two-phase systems (e.g., hexadecane overlay) extract hydrophobic esters, preventing feedback inhibition. Emulsifiers (e.g., Tween 80) or immobilized lipases on hydrophobic supports enhance interfacial reactions. Solubility can also be improved via cyclodextrin complexation or pro-drug derivatization .

Q. What statistical approaches are recommended for analyzing small-sample hormonal datasets with high variability?

Non-parametric tests (e.g., Mann-Whitney U) accommodate non-normal distributions. For longitudinal studies, mixed-effects models account for intra-subject correlations. Power analysis (e.g., G*Power) should predefine effect sizes to avoid Type II errors, as emphasized in testosterone RCT protocols .

Data Interpretation and Reporting

Q. How can researchers validate the purity of this compound in complex biological matrices?

Combine LC-MS/MS with orthogonal methods: nuclear magnetic resonance (NMR) for structural confirmation and differential scanning calorimetry (DSC) for phase purity. Reference standards from accredited bodies (e.g., NIST) ensure calibration integrity .

Q. What criteria should guide the selection of in vivo models for this compound pharmacokinetics?

Rodents are limited for butyrate studies (colonic metabolism differences); swine or canine models better approximate human gastrointestinal physiology. Dual-cannulation (portal vein and carotid artery) enables real-time sampling of systemic vs. hepatic exposure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.